molecular formula C14H16N2 B14490961 Hydrazine, 1-phenyl-1-(2-phenylethyl)- CAS No. 65249-04-9

Hydrazine, 1-phenyl-1-(2-phenylethyl)-

Cat. No.: B14490961
CAS No.: 65249-04-9
M. Wt: 212.29 g/mol
InChI Key: AORSMXGTRACRRH-UHFFFAOYSA-N
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Description

Hydrazine, 1-phenyl-1-(2-phenylethyl)- is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine functional group (-NH-NH2) attached to a phenyl group and a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1-phenyl-1-(2-phenylethyl)- can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol at elevated temperatures (60-80°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the toxic nature of hydrazine derivatives .

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1-phenyl-1-(2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazine, 1-phenyl-1-(2-phenylethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating certain diseases due to its unique chemical structure.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydrazine, 1-phenyl-1-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the phenyl and 2-phenylethyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these groups provides a distinct set of properties that differentiate it from other hydrazine derivatives .

Properties

CAS No.

65249-04-9

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1-phenyl-1-(2-phenylethyl)hydrazine

InChI

InChI=1S/C14H16N2/c15-16(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12,15H2

InChI Key

AORSMXGTRACRRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(C2=CC=CC=C2)N

Origin of Product

United States

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